6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. The molecule features:
- Ethyl and methyl ester groups at positions 6 and 3, respectively, influencing solubility and metabolic stability.
- A partially hydrogenated pyridine ring (4H,5H,6H,7H), which enhances conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-3-32-25(30)27-14-13-19-20(15-27)34-23(21(19)24(29)31-2)26-22(28)16-9-11-18(12-10-16)33-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQGCBPLXLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Phenoxybenzamido Group: The phenoxybenzamido group can be introduced through an amide coupling reaction. This involves the reaction of the thieno[2,3-c]pyridine core with 4-phenoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol and methanol to form the ethyl and methyl esters, respectively. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the phenoxy group can be substituted with other aromatic or aliphatic groups using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create a wide range of derivatives with different properties.
Material Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the compound’s functional groups can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Table 1: Key Structural Differences
*Estimated based on substituent addition to the amino analog (C₁₂H₁₆N₂O₄S + C₁₃H₁₁NO₂).
Key Observations:
- Substituent Effects: The 4-phenoxybenzamido group in the target compound increases molecular weight by ~221 g/mol compared to its amino-substituted analog , likely enhancing lipophilicity (logP) and steric hindrance.
- Ester Groups : Methyl/ethyl esters (target) vs. benzyl (CAS 95445-79-7) affect metabolic stability; smaller esters (methyl, ethyl) are more prone to hydrolysis than benzyl .
Physical and Spectral Properties
Table 2: Comparative Physical Data
Key Observations:
- Melting Points : Bromophenyl/nitrophenyl derivatives (223–245°C) suggest higher thermal stability than the target compound, likely due to stronger intermolecular interactions (e.g., halogen bonding).
- Spectral Signatures: The amino-substituted analog (CAS 24237-51-2) shows characteristic NH₂ stretches in IR (3350 cm⁻¹), absent in the target compound due to the amide group .
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a member of the thienopyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[2,3-c]pyridine core with various substituents that confer unique chemical properties. The presence of the ethyl and methyl groups, along with the phenoxybenzamido moiety and dicarboxylate functionality, suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 864926-33-0 |
| Molecular Formula | C₂₁H₂₃N₃O₄S |
| Molecular Weight | 399.49 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, thienopyridines are often studied for their roles in modulating pathways associated with cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the potential of thienopyridine derivatives in cancer treatment. For example, similar compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing non-tumorigenic cells.
Case Study: Antitumor Effects
A study evaluated the effects of a related thienopyridine derivative on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated a significant reduction in cell viability at specific concentrations:
- GI50 Concentration : The compound demonstrated a GI50 value indicating effective inhibition of tumor cell growth.
- Cell Cycle Analysis : Flow cytometry revealed alterations in the cell cycle profile, suggesting that the compound induces G0/G1 phase arrest in TNBC cells.
Table 2: Summary of Biological Assays
| Assay Type | Result |
|---|---|
| Cytotoxicity (MDA-MB-231) | Significant growth inhibition |
| Cell Cycle Analysis | Increased G0/G1 phase |
| Selectivity | Low toxicity to MCF-12A cells |
Other Biological Activities
In addition to its anticancer properties, this compound may possess other biological activities such as:
- Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound's structure may interact with inflammatory mediators.
Q & A
Q. How can computational modeling predict metabolic stability of the ester groups?
- Methodological Answer : Run MD simulations with cytochrome P450 isoforms (e.g., CYP3A4) to identify vulnerable sites. Synthesize deuterated analogs at α-positions of esters to slow hydrolysis. Validate with LC-MS/MS stability assays in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
